e-8-Carboxylate

Description

BenchChem offers high-quality e-8-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about e-8-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

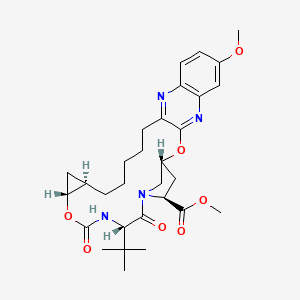

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N4O7/c1-30(2,3)25-27(35)34-16-19(15-23(34)28(36)39-5)40-26-21(31-20-12-11-18(38-4)14-22(20)32-26)10-8-6-7-9-17-13-24(17)41-29(37)33-25/h11-12,14,17,19,23-25H,6-10,13,15-16H2,1-5H3,(H,33,37)/t17-,19-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQKEFQTKKSZEH-GTFNEXEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCCC5CC5OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)OC)OC3=NC4=C(C=CC(=C4)OC)N=C3CCCCC[C@@H]5C[C@H]5OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-84-6 | |

| Record name | Methyl (1aR,5S,8S,10R,22aR)-5-(1,1-dimethylethyl)-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-14-methoxy-3,6-dioxo-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Carboxylate-Containing Compounds: An Illustrative Guide Based on an E-8-Carboxylate Moiety

A Note on Chemical Nomenclature: The term "e-8-carboxylate" is an incomplete and ambiguous descriptor of a chemical structure. In chemical nomenclature, the name of a molecule must specify the parent structure to which functional groups are attached. The "e" likely refers to the E configuration of a double bond (from the German entgegen, meaning opposite), "8" indicates the position of a functional group on the parent chain, and "carboxylate" describes a deprotonated carboxylic acid group (-COO⁻) or an ester. Without the context of the parent molecule, "e-8-carboxylate" does not define a specific compound.

This guide will use a representative example, a hypothetical prostaglandin analogue, to illustrate the chemical structure, properties, and scientific considerations of a molecule containing an E-configured double bond and a carboxylate group at the 8-position. This will provide a framework for understanding how such a molecule would be approached in a research and drug development setting.

Introduction to Carboxylic Acids in Drug Development

Carboxylic acids are a cornerstone of medicinal chemistry, present in over 450 marketed drugs.[1][2] This functional group is a key component in a vast array of biologically active compounds, from amino acids to fatty acids and prostaglandins.[1] The ability of the carboxyl group (-COOH) to act as a hydrogen bond donor and acceptor, and to exist in its ionized carboxylate form (-COO⁻) at physiological pH, makes it crucial for molecular recognition and binding to biological targets.[3]

The presence of a carboxylate can significantly enhance the water solubility of a drug molecule, which is often beneficial for its pharmacokinetic profile.[4] However, the negative charge can also limit passive diffusion across cell membranes, a challenge that medicinal chemists often address through the design of prodrugs or by using bioisosteres (functional groups with similar physical or chemical properties).[1]

Deconstructing the "E-8-Carboxylate" Moiety

To understand the chemical structure, we must first define the components of the name in the context of a parent molecule. For this guide, we will consider a hypothetical prostaglandin-like structure as our example. Prostaglandins are a family of lipid compounds that are derived from fatty acids and have a wide range of physiological effects.[5]

-

Parent Structure: A prostanoic acid skeleton, which is a 20-carbon carboxylic acid containing a five-membered ring.

-

-Carboxylate: This indicates the presence of a carboxylic acid group, which is at the C-1 position in the standard prostaglandin nomenclature.

-

8-: This number indicates the position of a substituent on the carbon chain. In our hypothetical molecule, we will place a key structural feature at this position.

-

E-: This refers to the stereochemistry of a double bond. The E configuration indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides.

Based on these components, we can construct a hypothetical molecule for our discussion: (E)-8-isoprostaglandin E1 . This molecule is a stereoisomer of a naturally occurring prostaglandin and serves as an excellent model for our technical guide.

Chemical Structure of (E)-8-isoprostaglandin E1

The IUPAC name for this hypothetical molecule would be (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid .

The structure is characterized by:

-

A 20-carbon backbone with a carboxylic acid at one end.

-

A cyclopentanone (five-membered ring with a ketone) core.

-

Two hydroxyl (-OH) groups, one on the ring and one on the side chain.

-

Two double bonds, one with Z configuration and one with E configuration at the 8-position of the prostanoic acid skeleton.

Below is a diagram of the chemical structure generated using DOT language.

Caption: Chemical structure of (E)-8-isoprostaglandin E1.

Physicochemical Properties

The physicochemical properties of a molecule are critical for its behavior in biological systems and for its development as a drug.

| Property | Value (Predicted) | Significance in Drug Development |

| Molecular Formula | C₂₀H₃₂O₅ | Determines the molecular weight and elemental composition. |

| Molecular Weight | 352.47 g/mol | Influences diffusion, solubility, and membrane transport.[6] |

| pKa | ~4.5 - 5.0 | The carboxyl group will be mostly ionized at physiological pH (7.4), impacting solubility and receptor binding. |

| LogP | ~3.5 - 4.0 | Indicates a relatively high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Hydrogen Bond Donors | 3 | The two hydroxyl groups and the carboxylic acid can donate hydrogen bonds, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptors | 5 | The five oxygen atoms can accept hydrogen bonds, contributing to solubility and binding affinity. |

Synthesis and Characterization

The synthesis of prostaglandins and their analogues is a complex multi-step process. A common strategy involves the Corey lactone, a versatile intermediate that allows for the stereocontrolled introduction of the side chains.

General Synthetic Workflow

A plausible synthetic route to (E)-8-isoprostaglandin E1 would involve:

-

Corey Lactone Synthesis: Preparation of the bicyclic Corey lactone from a commercially available starting material.

-

Side Chain Introduction: Wittig or Horner-Wadsworth-Emmons olefination to introduce the upper side chain, establishing the Z-double bond.

-

Ring Opening and Functional Group Manipulation: Reduction of the lactone to a lactol, followed by another olefination to introduce the lower side chain with the desired E-stereochemistry.

-

Deprotection and Purification: Removal of protecting groups from the hydroxyl and carboxyl functions, followed by chromatographic purification.

The workflow can be visualized as follows:

Caption: Generalized synthetic workflow for a prostaglandin analogue.

Analytical Characterization

The structure and purity of the final compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and stereochemistry of the molecule. The coupling constants of the vinyl protons would be crucial for confirming the E and Z configuration of the double bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Chiral Chromatography: To separate and quantify different stereoisomers.

Biological and Pharmacological Relevance

Prostaglandins and their isomers, known as isoprostanes, are potent signaling molecules with a wide range of biological activities.[7] They exert their effects by binding to specific G-protein coupled receptors.

Potential Biological Targets and Signaling Pathways

An E-8-isoprostaglandin analogue could potentially interact with one or more of the prostaglandin receptors (e.g., EP, DP, FP, IP, TP receptors). The specific stereochemistry of the molecule would determine its receptor binding profile and downstream effects. For instance, 8-iso-prostaglandin E2 is a potent renal vasoconstrictor.[7]

The binding of a prostaglandin to its receptor typically initiates a signaling cascade, which can involve:

-

Activation or inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

-

Activation of phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C.

This signaling pathway can be represented as follows:

Caption: A simplified prostaglandin signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of a novel prostaglandin analogue, a series of in vitro and in vivo experiments would be conducted.

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity of (E)-8-isoprostaglandin E1 for a panel of prostaglandin receptors.

Methodology:

-

Cell Culture: Culture cells stably expressing the human prostaglandin receptor of interest (e.g., HEK293 cells expressing the EP1 receptor).

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled prostaglandin ligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled test compound ((E)-8-isoprostaglandin E1).

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant) from this curve.

Conclusion

While "e-8-carboxylate" is not a complete chemical name, it provides an opportunity to explore the key structural features that are important in medicinal chemistry and drug development. By using a hypothetical prostaglandin analogue as an example, this guide has outlined the process of defining the chemical structure, predicting its properties, devising a synthetic strategy, and evaluating its biological activity. This systematic approach is fundamental to the discovery and development of new therapeutic agents. The interplay between the carboxylic acid functional group and the stereochemistry of the molecule is a critical determinant of its pharmacological profile, highlighting the importance of precise structural control in the design of new drugs.

References

-

Kleinpeter, E. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (eds C. Lamberth and J. Dinges). Wiley-VCH. Available at: [Link]

-

Wikipedia. (2023). List of unsaturated fatty acids. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Carboxylic Acids. Available at: [Link]

-

Gomtsyan, A. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 55(7), 3441-3449. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-methylflavone-8-carboxylate. Available at: [Link]

-

Wikipedia. (2023). Prostaglandin E2. Available at: [Link]

-

BioFuran Materials. (2025). Carboxylate Compounds for Modern Applications. Available at: [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. biofuranchem.com [biofuranchem.com]

- 5. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl (E)-8-hydroxyoct-2-enoate

Introduction: The Significance of Bifunctional Unsaturated Esters in Modern Drug Development

In the landscape of contemporary drug discovery and development, molecules that possess multiple functional groups, often referred to as bifunctional molecules, are of paramount importance.[1][2][3][4] These compounds offer versatile platforms for chemical modification and can interact with biological systems in multifaceted ways. Methyl (E)-8-hydroxyoct-2-enoate, a long-chain α,β-unsaturated ester bearing a terminal hydroxyl group, represents a quintessential example of such a molecule. Its structure incorporates two key reactive sites: an electrophilic α,β-unsaturated ester moiety and a nucleophilic primary alcohol. This duality makes it a valuable intermediate in the synthesis of more complex bioactive molecules.

The carboxylic acid and ester functionalities are prevalent in a vast number of pharmaceuticals, influencing properties like solubility, cell permeability, and target binding.[5] Furthermore, long-chain fatty acid esters have been explored for their potential in enhancing drug delivery and bioavailability.[6][7] The presence of both a modifiable hydroxyl group and a reactive Michael acceptor system in methyl (E)-8-hydroxyoct-2-enoate opens avenues for its use in creating targeted drug delivery systems, developing novel prostaglandins and analogues, and constructing complex natural products.[8][9][10][11] This guide provides a comprehensive overview of a robust synthetic route to methyl (E)-8-hydroxyoct-2-enoate and a detailed analysis of its characterization, aimed at researchers and professionals in the field of drug development and organic synthesis.

Synthesis of Methyl (E)-8-hydroxyoct-2-enoate via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, renowned for its high stereoselectivity in the formation of (E)-alkenes.[12][13][14][15] This olefination reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. The HWE reaction is particularly advantageous for the synthesis of α,β-unsaturated esters due to its generally high yields and the ease of removal of the phosphate byproduct.[12]

Causality Behind the Synthetic Strategy

The choice of the Horner-Wadsworth-Emmons reaction for the synthesis of methyl (E)-8-hydroxyoct-2-enoate is predicated on several key factors:

-

Stereochemical Control: The HWE reaction with stabilized ylides, such as those derived from phosphonoacetate esters, overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer. This is crucial for applications where specific stereochemistry is required for biological activity.

-

Reaction Scope and Tolerance: The HWE reaction is compatible with a wide range of functional groups. In this synthesis, the presence of a free hydroxyl group in the aldehyde starting material is well-tolerated, obviating the need for a protection-deprotection sequence and thus improving the overall efficiency of the synthesis.

-

Favorable Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to prevent side reactions and decomposition of sensitive functionalities.

-

Purification Advantages: The phosphate byproduct of the HWE reaction is typically water-soluble, allowing for straightforward removal during aqueous workup, simplifying the purification of the desired product.[12]

Experimental Workflow Diagram

Sources

- 1. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cd-bioparticles.net [cd-bioparticles.net]

- 7. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20150031898A1 - Process for preparation of prostaglandin f2 alpha analogues - Google Patents [patents.google.com]

- 9. Formation of prostaglandin A analogues via an allene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 8-epi-prostaglandin F2alpha by human endothelial cells: role of prostaglandin H2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 8-epi-prostaglandin F2alpha by human endothelial cells: role of prostaglandin H2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

Unable to Proceed: The Subject "e-8-carboxylate" is Not a Recognizable Chemical Entity

To our valued scientific and research community,

Following a comprehensive literature and database search, we must report that the term "e-8-carboxylate" does not correspond to a recognized or standard chemical entity in the field of biochemistry or drug development. As a result, the creation of an in-depth technical guide on its mechanism of action, as requested, cannot be fulfilled at this time.

Our extensive search across multiple scientific databases and chemical depositories did not yield a specific molecule or a defined class of compounds consistently identified as "e-8-carboxylate." The search results included a broad range of topics related to the carboxylate functional group, as well as molecules with "8" in their nomenclature, but no specific entity matching the requested term.

Specifically, our search yielded information on:

-

General Carboxylate Chemistry: The roles of carboxylate groups in enzyme active sites and their general reactivity.

-

Prostaglandins: We identified molecules such as 8-iso Prostaglandin E2 , an isoprostane involved in physiological processes like renal vasoconstriction.[1] However, this is a specific isomer of Prostaglandin E2 and is not referred to as "e-8-carboxylate."

-

Sesquiterpenes: Compounds like 4,8-cycloeudesmane were found, which are a class of organic compounds, but again, do not match the requested term.[2]

-

Protein Nomenclature: The term "MFG-E8" was identified, which is a protein (Milk Fat Globule-EGF Factor 8) involved in cell signaling, not a small molecule carboxylate.[3]

Without a clearly defined molecular structure or a recognized biological target, it is not possible to delineate a mechanism of action, design relevant experimental protocols, or create the detailed technical guide that was requested. The core of such a guide requires a specific molecular entity to build upon.

We are committed to providing accurate and scientifically rigorous information. Should you be able to provide a more specific chemical name, a CAS number, or any contextual information that could help in identifying the molecule of interest, we would be pleased to revisit this important topic.

We appreciate your understanding and look forward to serving your future scientific information needs.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. An Unprecedented 4,8-Cycloeudesmane, Further New Sesquiterpenoids, a Triterpene, Steroids, and a Lignan from the Resin of Commiphora myrrha and Their Anti-Inflammatory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptional Repression of MFG-E8 Causes Disturbance in the Homeostasis of Cell Cycle Through DOCK/ZP4/STAT Signaling in Buffalo Mammary Epithelial Cells [frontiersin.org]

The Diverse Biological Landscape of Quinoline-8-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Among the various classes of quinoline derivatives, those bearing a carboxylate or related functional group at the 8-position have emerged as a particularly versatile and promising scaffold in the quest for novel drug candidates. This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline-8-carboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

This document deviates from a rigid, templated format to present a narrative that is both scientifically rigorous and intuitively structured. We will delve into the key therapeutic areas where quinoline-8-carboxylate derivatives have shown significant promise, including their roles as antimicrobial, anticancer, antimalarial, and enzyme-inhibiting agents. For each biological activity, we will explore the underlying mechanisms of action, dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their robust evaluation. Our aim is to not only present established knowledge but also to illuminate the causal relationships behind experimental choices, thereby empowering researchers to design and execute their own investigations with confidence and precision.

Section 1: The Antimicrobial Potential of Quinoline-8-Carboxylate Derivatives

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Quinoline-8-carboxylate derivatives have long been investigated for their antibacterial and antifungal properties, with some demonstrating potent activity against clinically relevant pathogens.[4][5]

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial activity of many quinoline derivatives is attributed to their ability to chelate metal ions, which are essential for the function of various microbial enzymes. This sequestration of metal ions can disrupt critical cellular processes, leading to microbial cell death. Furthermore, some derivatives are known to interfere with DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair.[4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of quinoline-8-carboxylate derivatives is intricately linked to the nature and position of substituents on the quinoline ring.

-

Substitution at the 8-position: The presence of a hydroxyl group at the 8-position, in conjunction with a carboxylate or bioisosteric group, is often crucial for antimicrobial activity, likely due to its metal-chelating properties.

-

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at various positions on the quinoline ring has been shown to enhance antimicrobial activity.[5]

-

Side Chains: The nature of the ester or amide substituent at the 8-carboxylate position significantly influences activity. Lipophilic ester groups can enhance cell permeability, while specific amide functionalities can introduce additional binding interactions with microbial targets.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The following broth microdilution method is a standard and reliable protocol for its determination.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Test Compounds: Dissolve the quinoline-8-carboxylate derivatives in dimethyl sulfoxide (DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Broth Microdilution Assay:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) into the wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 2: Anticancer Activity of Quinoline-8-Carboxylate Derivatives

The development of novel anticancer agents remains a paramount challenge in modern medicine. Quinoline-8-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms.[1][2][6]

Mechanisms of Action: Inducing Cancer Cell Death

The anticancer activity of quinoline-8-carboxylate derivatives is often multifactorial and can involve:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[7][8][9]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G2/M or S phase), preventing cancer cell proliferation.[6][10]

-

Inhibition of Key Signaling Pathways: Some derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[6]

-

Topoisomerase Inhibition: Similar to their antimicrobial counterparts, certain anticancer quinoline derivatives can inhibit topoisomerase enzymes, leading to DNA damage and cell death.[2]

Signaling Pathway for Apoptosis Induction by Quinoline-8-Carboxylate Derivatives

Caption: Simplified signaling pathway of apoptosis induced by quinoline-8-carboxylate derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on their chemical structure:

-

Substituents on the Quinoline Ring: Electron-donating or electron-withdrawing groups at different positions can significantly impact cytotoxicity. For instance, halogen or nitro group substitutions have been shown to modulate activity.[1]

-

The Carboxylate Moiety: Esterification or amidation of the C8-carboxylic acid can influence the compound's lipophilicity, cell permeability, and interaction with biological targets.[11]

-

Aromatic Substituents: The presence of substituted aryl groups, often introduced via an amide or other linker at the 8-position, can lead to enhanced potency, likely through improved target binding.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Workflow for MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-8-carboxylate derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Section 3: Antimalarial Activity of Quinoline-8-Carboxylate Derivatives

The quinoline scaffold is historically significant in the fight against malaria, with quinine and its synthetic analogs like chloroquine being frontline treatments for decades. Quinoline-8-carboxylate derivatives have also been explored as potential antimalarial agents, with some compounds exhibiting potent activity against Plasmodium falciparum, the deadliest species of the malaria parasite.[12][13][14]

Mechanism of Action: Targeting the Parasite's Life Cycle

The antimalarial action of quinoline derivatives is often linked to their ability to interfere with the parasite's detoxification of heme, a byproduct of hemoglobin digestion in the infected red blood cell. This leads to the accumulation of toxic heme, which ultimately kills the parasite. Some derivatives may also act on other stages of the parasite's life cycle.[12][15] A recently discovered mechanism of action for a quinoline-4-carboxamide involves the inhibition of the translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite.[12]

Structure-Activity Relationship (SAR) Insights

The development of potent antimalarial quinoline-8-carboxylates is guided by key SAR principles:

-

The 8-Aminoquinoline Moiety: Many effective antimalarial quinolines feature an amino group at the 8-position, often with a diamine side chain. Modifications to the carboxylate at this position can influence the compound's pharmacokinetic and pharmacodynamic properties.

-

Substitutions on the Quinoline Ring: The presence of methoxy and trifluoromethyl groups on the quinoline core has been associated with enhanced antimalarial activity.[12]

-

Side Chain Modifications: The nature of the side chain at the 8-position is critical for activity. The length and basicity of the side chain can significantly impact the compound's ability to accumulate in the parasite's food vacuole.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the in vitro antiplasmodial activity of compounds against P. falciparum.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.

-

Compound Preparation: Prepare serial dilutions of the test compounds in RPMI-1640 medium.

-

Assay Setup:

-

In a 96-well plate, add the diluted compounds to wells containing a synchronized culture of ring-stage parasites at a final parasitemia of 0.5-1% and a hematocrit of 2%.

-

Include a positive control (e.g., chloroquine) and a negative control (parasitized red blood cells without any compound).

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.

Section 4: Quinoline-8-Carboxylate Derivatives as Enzyme Inhibitors

Beyond their direct cytotoxic effects, quinoline-8-carboxylate derivatives have also been identified as potent inhibitors of specific enzymes, highlighting their potential for targeted therapies. A notable example is their activity against carbonic anhydrases.[16][17]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.

Mechanism of Inhibition and SAR

Quinoline-8-carboxylate derivatives can inhibit CAs by coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. The inhibitory potency and isoform selectivity are influenced by:

-

The Sulfonamide Moiety: The presence of a sulfonamide group is a common feature of many potent CA inhibitors. Hybrid molecules incorporating a quinoline-8-carboxylate scaffold and a sulfonamide "tail" have shown promising results.[16]

-

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can affect the binding affinity and selectivity for different CA isoforms.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is to measure the inhibition of the esterase activity of the enzyme using a chromogenic substrate like 4-nitrophenyl acetate (p-NPA).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of the purified CA isoform in buffer (e.g., Tris-HCl).

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Prepare a solution of p-NPA in acetonitrile.

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the CA enzyme solution, and the inhibitor at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the p-NPA solution.

-

-

Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the 4-nitrophenolate product.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value can be calculated from the dose-response curve.

Data Summary

Table 1: Antimicrobial Activity of Selected Quinoline-8-Carboxylate Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Hybrid 37 | Klebsiella pneumoniae | 8 | [6] |

| Hybrid 41 | Salmonella typhimurium | Comparable to Ciprofloxacin | [6] |

| Hybrid 55 | Staphylococcus aureus | Comparable to Ciprofloxacin | [6] |

| Compound 7 | E. coli & S. aureus | 2 | [3] |

Table 2: Anticancer Activity of Selected Quinoline-Carboxylate Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 3j | MCF-7 | Induces 51.9% apoptosis | Apoptosis Induction | [6] |

| Compound 3b | K-562 | - | S-phase cell cycle arrest | [6] |

| Compound 8 | EGFRT790M/L858R | 2.7 | EGFR Inhibition | [18] |

| Compound 17 | c-Met | 0.028 | c-Met/VEGFR-2 Inhibition | [19] |

Table 3: Antimalarial Activity of Selected Quinoline Derivatives

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |

| Compound 1 | Chloroquine-resistant | 1.2 | [12] |

| Compound 46 | - | 0.036 µg/mL | [13] |

| Compound 71 | CQS Pf3D7 | 1.23 | [13] |

| Compound 64 | - | 0.12 µM/mL | [13] |

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Quinoline-2-Carboxamides

| Compound ID | CA Isoform | KI (nM) | Reference |

| 5h | hCA I | 61.9 | [16] |

| 5h | hCA II | 33.0 | [16] |

| 5a | hCA II | 88.4 | [16] |

| 5b | hCA II | 85.7 | [16] |

Conclusion: A Scaffold of Continuing Promise

The quinoline-8-carboxylate scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, spanning from antimicrobial and anticancer to antimalarial and enzyme inhibition, underscore the remarkable versatility of this chemical framework. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective compounds. Furthermore, the detailed experimental protocols offered in this guide are intended to facilitate the robust and reproducible biological evaluation of novel quinoline-8-carboxylate derivatives. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to harness their full therapeutic potential in the ongoing battle against a multitude of human diseases.

References

[1] Comprehensive review on current developments of quinoline-based anticancer agents. (URL: [Link])

[6] Exploration of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

[12] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

[20] Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (URL: not available)

[2] Review on recent development of quinoline for anticancer activities. (URL: [Link])

[19] Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (URL: [Link])

[11] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (URL: [Link])

[21] Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (URL: [Link])

[13] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (URL: [Link])

[7] PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (URL: [Link])

[3] Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (URL: [Link])

[16] Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. (URL: [Link])

[8] DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (URL: [Link])

[4] Recent Developments on Antimicrobial Quinoline Chemistry. (URL: [Link])

[22] QSAR STUDY FOR ANTIMALARIAL ACTIVITY OF QUINOLINES DERIVATIVES. (URL: [Link])

[10] Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. (URL: [Link])

[5] Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (URL: [Link])

[14] Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (URL: [Link])

[15] Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (URL: [Link])

[23] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (URL: [Link])

[18] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

[9] Full article: New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (URL: [Link])

[17] Quantitative structure-activity relationships of carbonic anhydrase inhibitors. (URL: [Link])

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | MDPI [mdpi.com]

- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 22. jetir.org [jetir.org]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and Origin of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate (HMBPP): A Keystone of the MEP Pathway

Foreword: The query for "e-8-carboxylate" does not correspond to a recognized molecule in standard biochemical nomenclature. However, the context of the request—focusing on discovery, origin, and relevance to drug development—strongly suggests an inquiry into a pivotal, yet complexly named, metabolite. This guide is therefore structured around the molecule that fits these criteria precisely: (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate , commonly known as HMBPP . Its discovery revolutionized our understanding of isoprenoid biosynthesis and opened a critical new front for therapeutic intervention.

Section 1: The Paradigm Shift in Isoprenoid Biosynthesis

Isoprenoids represent one of the most ancient and diverse families of natural products, with over 30,000 known compounds.[1] They are fundamental to life, forming essential molecules such as sterols, carotenoids, quinones, and the prenyl chains required for protein modification and carbohydrate transport.[1][2] For decades, the biosynthesis of their universal C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), was thought to be exclusively governed by the mevalonate (MVA) pathway, elucidated in the 1950s.[1][2]

This dogma was challenged in the early 1990s by the pioneering work of Michel Rohmer and his collaborators.[3][4] Through meticulous isotopic labeling studies in bacteria, they uncovered compelling evidence for a completely distinct, mevalonate-independent route.[3][4] This alternative pathway, initially called the non-mevalonate pathway, is now formally known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][5][6]

The MEP pathway is the predominant route for isoprenoid synthesis in most bacteria, many pathogenic protozoa (e.g., Plasmodium falciparum), cyanobacteria, and in the plastids of plants and algae.[2][7][8] Crucially, it is absent in humans and other animals, which rely solely on the MVA pathway.[7][9] This metabolic dichotomy immediately established the MEP pathway enzymes as prime targets for the development of novel anti-infective drugs.[2][7]

Section 2: The Discovery of HMBPP - Unraveling the Final Steps

The elucidation of the MEP pathway was a stepwise process, identifying a series of novel intermediates.[5] However, the final steps converting 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to the universal precursors IPP and DMAPP remained a "black box" for several years.[10]

The breakthrough came from a combination of genomics, molecular biology, and advanced analytical chemistry. Bioinformatic analyses revealed that the genes gcpE (now ispG) and lytB (now ispH) consistently co-occurred in genomes with other known MEP pathway genes, making them strong candidates for encoding the missing enzymes.[10][11]

Experimental validation followed. In 2001, researchers demonstrated that expressing the gcpE (ispG) gene in engineered E. coli strains—which already accumulated MEcPP—led to the formation of a new, previously uncharacterized intermediate.[10] This compound was identified through rigorous NMR spectroscopy as (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) .[10] This work definitively placed HMBPP as the penultimate product of the MEP pathway, formed from the reductive ring-opening of MEcPP by the enzyme HMBPP synthase (GcpE/IspG).[9][10][12]

Subsequent studies confirmed that the final step is catalyzed by HMBPP reductase (LytB/IspH), which converts HMBPP into a mixture of IPP and DMAPP.[2][9]

Key Intermediates of the MEP Pathway

| Abbreviation | Full Name | Role |

| DXP | 1-Deoxy-D-xylulose 5-phosphate | First committed intermediate |

| MEP | 2-C-methyl-D-erythritol 4-phosphate | Pathway namesake intermediate |

| CDP-ME | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol | Cytidylated intermediate |

| CDP-MEP | 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | Phosphorylated intermediate |

| MEcPP | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate | Cyclic diphosphate substrate for IspG |

| HMBPP | (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate | Penultimate intermediate; product of IspG |

| IPP / DMAPP | Isopentenyl diphosphate / Dimethylallyl diphosphate | Universal C5 isoprenoid building blocks |

Section 3: The Origin and Biosynthesis of HMBPP

HMBPP is generated from MEcPP in a complex reaction catalyzed by HMBPP synthase, also known as GcpE or IspG.[9] This enzyme is a fascinating [4Fe-4S] iron-sulfur cluster-containing protein that performs a reductive ring-opening of the cyclic MEcPP.[2][13]

The causality behind this intricate mechanism is rooted in the need to deoxygenate and reduce the substrate to form the allylic diphosphate structure of HMBPP. The iron-sulfur cluster is essential for the electron transfer required for this reductive catalysis.[13][14]

The GcpE/IspG Catalytic Mechanism

The conversion of MEcPP to HMBPP is a two-electron reduction. While the exact mechanism has been a subject of intense study, a widely supported model involves the following key transformations:

-

Ring Opening: The reaction initiates with the opening of the cyclic diphosphate ring of MEcPP.[14]

-

Electron Transfer: The [4Fe-4S] cluster, in its reduced state, donates electrons to the substrate.[14]

-

Dehydroxylation and Reduction: This electron transfer facilitates the removal of a hydroxyl group and the formation of the carbon-carbon double bond, yielding the final product, HMBPP.[14]

The electrons required to regenerate the active [4Fe-4S] cluster are typically supplied by a ferredoxin or flavodoxin system, linking the MEP pathway to the central redox metabolism of the cell.[13]

Caption: Catalytic cycle of HMBPP Synthase (GcpE/IspG).

Section 4: HMBPP as a Potent Immunostimulant

Beyond its role as a metabolic intermediate, the discovery of HMBPP revealed a second, equally profound function: it is an extremely potent activator of a specific subset of human T cells. HMBPP is the most powerful natural phosphoantigen known, capable of stimulating human Vγ9Vδ2 T cells at nanomolar to picomolar concentrations.[9][15][16]

This activation is thousands to millions of times more potent than that of IPP, the analogous intermediate from the human MVA pathway.[9] This exquisite sensitivity allows the immune system to detect the presence of bacteria or parasites that utilize the MEP pathway.[15][17]

Mechanism of Vγ9Vδ2 T Cell Activation

The activation cascade is initiated by HMBPP binding to the intracellular B30.2 domain of a cell surface protein called Butyrophilin 3A1 (BTN3A1).[9][18] This binding event induces a conformational change in BTN3A1, which is then recognized by the T cell receptor of Vγ9Vδ2 T cells, triggering a powerful immune response that includes cytokine production and the lysis of infected or malignant cells.[17][18][19]

This discovery has significant implications for immunotherapy, with HMBPP and its synthetic analogs being explored as agents to direct the immune system to attack cancer cells or fight infections.[17][20]

Caption: Simplified workflow of HMBPP-mediated Vγ9Vδ2 T cell activation.

Section 5: Experimental Protocols

The study of HMBPP and its associated enzymes requires robust biochemical methods. The protocols described below are foundational for researchers in this field.

Protocol 1: In Vitro Reconstitution of HMBPP Synthesis

This protocol describes the enzymatic synthesis of HMBPP from its precursor, MEcPP, using purified GcpE/IspG enzyme. This is a self-validating system as the production of HMBPP is entirely dependent on the presence of the enzyme, substrate, and a suitable reducing system.

Objective: To synthesize HMBPP and validate the activity of recombinant GcpE/IspG.

Materials:

-

Purified recombinant GcpE/IspG protein

-

MEcPP substrate solution (e.g., 10 mM stock)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂

-

Reducing System:

-

Option A (Enzymatic): NADPH, Flavodoxin, Flavodoxin Reductase

-

Option B (Chemical): Sodium Dithionite

-

-

Anaerobic chamber or glove box (GcpE is oxygen-sensitive)

-

HPLC system with an appropriate anion-exchange or reverse-phase column for analysis

Step-by-Step Methodology:

-

Preparation (Anaerobic Conditions): All buffers and solutions must be deoxygenated by sparging with argon or nitrogen. All subsequent steps should be performed in an anaerobic environment.

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture in the following order:

-

Assay Buffer: to a final volume of 100 µL

-

Reducing System:

-

Option A: 1 mM NADPH, 1 µM Flavodoxin Reductase, 20 µM Flavodoxin

-

Option B: 5 mM Sodium Dithionite (freshly prepared)

-

-

GcpE/IspG Enzyme: 1-5 µM final concentration

-

-

Initiation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli GcpE, 55°C for T. thermophilus GcpE) for 5 minutes to ensure the enzyme is fully reduced.[12]

-

Substrate Addition: Start the reaction by adding MEcPP to a final concentration of 0.5-1 mM.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (95°C for 5 min), followed by centrifugation to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by HPLC to detect the consumption of MEcPP and the formation of HMBPP. The identity of the HMBPP peak should be confirmed by comparing its retention time to an authentic standard and/or by mass spectrometry.

Protocol 2: Vγ9Vδ2 T Cell Activation Assay

This bioassay quantifies the immunostimulatory activity of HMBPP by measuring the proliferation or cytokine production of a Vγ9Vδ2 T cell population.

Objective: To determine the bioactivity (e.g., EC₅₀) of a sample containing HMBPP.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a purified Vγ9Vδ2 T cell clone

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and IL-2

-

HMBPP standard of known concentration

-

Test sample (e.g., from a bacterial extract or enzymatic synthesis)

-

96-well cell culture plates

-

Method for measuring activation:

-

Proliferation: ³H-thymidine or CFSE staining followed by flow cytometry

-

Cytokine Production: ELISA or intracellular cytokine staining (e.g., for IFN-γ) followed by flow cytometry

-

Step-by-Step Methodology:

-

Cell Plating: Plate PBMCs or T cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Stimulation: Add serial dilutions of the HMBPP standard and the test sample to the wells. Include a negative control (medium only) and a positive control (e.g., 10 nM HMBPP).

-

Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Measurement of Activation:

-

For Proliferation (³H-thymidine): 16-24 hours before harvesting, add 1 µCi of ³H-thymidine to each well.[21] Harvest the cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

-

For Cytokine Production (ELISA): After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ or TNF-α using a standard ELISA kit.

-

-

Data Analysis: Plot the response (e.g., CPM or cytokine concentration) against the log of the HMBPP concentration. Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

References

-

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia . Wikipedia. [Link]

-

Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cell Immune Responses . Journal of Medicinal Chemistry - ACS Publications. [Link]

-

The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives . PMC - NIH. [Link]

-

Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth . Frontiers. [Link]

-

Gene ResultispH 4-hydroxy-3-methylbut-2-enyl diphosphate reductase . NCBI. [Link]

-

Synthesis and immunological evaluation of the 4-β-glucoside of HMBPP . PMC - NIH. [Link]

-

Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections . PubMed. [Link]

-

Isoprenoid biosynthesis via the methylerythritol phosphate pathway: GcpE and LytB, two novel iron–sulphur proteins . Comptes Rendus de l'Académie des Sciences. [Link]

-

Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis . PMC - NIH. [Link]

-

Methylerythritol cyclodiphosphate (MEcPP) in deoxyxylulose phosphate pathway: synthesis from an epoxide and mechanisms . PMC - NIH. [Link]

-

Non-mevalonate pathway - Wikipedia . Wikipedia. [Link]

-

Studies on the nonmevalonate pathway to terpenes: The role of the GcpE (IspG) protein . PMC - NIH. [Link]

-

Isoprenoid biosynthesis as a novel target for antibacterial and antiparasitic drugs . PubMed. [Link]

-

Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1 . PMC - NIH. [Link]

-

Synthesis of (S)‐[4‐²H1]HMBPP 4 and (R)‐[4‐²H1]HMBPP 5 . ResearchGate. [Link]

-

Evidence of a Role for LytB in the Nonmevalonate Pathway of Isoprenoid Biosynthesis . The American Society for Plant Biologists. [Link]

-

HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors . PubMed Central. [Link]

-

Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes . PNAS. [Link]

-

Activation of Human γδ T Cells: Modulation by Toll-Like Receptor 8 Ligands and Role of Monocytes . MDPI. [Link]

-

Functional characterization of GcpE, an essential enzyme of the non-mevalonate pathway of isoprenoid biosynthesis . PubMed. [Link]

-

Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review . Frontiers. [Link]

-

Methylerythritol 4-phosphate (MEP) pathway metabolic regulation . RSC Publishing. [Link]

-

Diversity in isoprene unit biosynthesis: The methylerythritol phosphate pathway in bacteria and plastids . IUPAC. [Link]

-

Vγ2Vδ2 T cells expanded by HMBPP + IL-12 exhibit central/effector... . ResearchGate. [Link]

-

The Methylerythritol Phosphate Pathway to Isoprenoids . Chemical Reviews. [Link]

-

Substrate recognition and catalysis by LytB, a pneumococcal peptidoglycan hydrolase involved in virulence . ResearchGate. [Link]

-

Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate . Portland Press. [Link]

-

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate . PubChem. [Link]

-

Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate . PubMed. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Isoprenoid biosynthesis in bacteria: a novel pathway for the early steps leading to isopentenyl diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoprenoid biosynthesis as a novel target for antibacterial and antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.iupac.org [publications.iupac.org]

- 9. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 10. Studies on the nonmevalonate pathway to terpenes: The role of the GcpE (IspG) protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Functional characterization of GcpE, an essential enzyme of the non-mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoprenoid biosynthesis via the methylerythritol phosphate pathway: GcpE and LytB, two novel iron–sulphur proteins [comptes-rendus.academie-sciences.fr]

- 14. Methylerythritol cyclodiphosphate (MEcPP) in deoxyxylulose phosphate pathway: synthesis from an epoxide and mechanismsw - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Multifunctional immune responses of HMBPP-specific Vγ2Vδ2 T cells in M. tuberculosis and other infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and immunological evaluation of the 4-β-glucoside of HMBPP - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic properties of e-8-carboxylate

An In-Depth Technical Guide to the Spectroscopic Properties of Ethyl 8-Oxooctanoate

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive exploration of the spectroscopic properties of a representative carboxylate-containing molecule, Ethyl 8-oxooctanoate. While the specific query for "e-8-carboxylate" does not correspond to a standard chemical name, we have conceptualized Ethyl 8-oxooctanoate as an illustrative model. This molecule, possessing both an ethyl ester (a carboxylate derivative) and a ketone functional group, serves as an excellent candidate for a multi-faceted spectroscopic analysis.

This document is intended for researchers, scientists, and professionals in drug development, providing not only the expected spectroscopic data but also the underlying principles and experimental considerations. The causality behind the observed spectral features will be emphasized, fostering a deeper understanding of how spectroscopic data translates to molecular structure.

Molecular Structure of Ethyl 8-Oxooctanoate:

CH₃-C(=O)-(CH₂)₅-C(=O)-O-CH₂-CH₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Ethyl 8-oxooctanoate, the most prominent features will be the carbonyl stretches of the ketone and the ester.

The carbonyl (C=O) stretching vibrations are particularly intense and their position in the spectrum is sensitive to the electronic environment.[1][2][3] In Ethyl 8-oxooctanoate, we expect to see two distinct C=O stretching bands. The ketone carbonyl will typically appear around 1715 cm⁻¹, while the ester carbonyl, being influenced by the adjacent oxygen atom, will absorb at a higher frequency, generally in the range of 1735-1750 cm⁻¹.[4]

Another key diagnostic peak for the ester group is the C-O stretching vibration, which is expected to appear in the 1000-1300 cm⁻¹ region.[1] The aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for Ethyl 8-Oxooctanoate:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2950, ~2870 | C-H stretch | Alkyl (CH₂, CH₃) | Medium-Strong |

| ~1740 | C=O stretch | Ester | Strong |

| ~1715 | C=O stretch | Ketone | Strong |

| ~1465 | C-H bend | Alkyl (CH₂) | Variable |

| ~1375 | C-H bend | Alkyl (CH₃) | Variable |

| ~1240 | C-O stretch | Ester | Strong |

Diagram of Key IR Vibrational Modes for Ethyl 8-Oxooctanoate:

Caption: Key IR vibrational modes in Ethyl 8-Oxooctanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 8-oxooctanoate will show distinct signals for each unique proton environment. The chemical shift of a proton is determined by its local electronic environment. Protons near electronegative atoms, like the oxygen atoms of the ester and the carbonyl groups, will be deshielded and appear at a higher chemical shift (downfield).

-

Ethyl Ester Protons: The methylene protons (-O-CH₂-CH₃) will be the most downfield of the aliphatic protons due to the adjacent oxygen atom, appearing as a quartet around 4.1 ppm. The methyl protons (-O-CH₂-CH₃) will be a triplet around 1.2 ppm. The splitting into a quartet and a triplet is due to spin-spin coupling with each other.

-

Alkyl Chain Protons: The protons on the carbons alpha to the carbonyl groups (positions 2 and 7) will be deshielded compared to other methylene groups in the chain. The -CH₂- group at position 2 (alpha to the ester carbonyl) is expected around 2.3 ppm, while the -CH₂- group at position 7 (alpha to the ketone carbonyl) will be around 2.4 ppm.

-

Ketone Methyl Protons: The methyl protons at position 9 (CH₃-C=O) will be a singlet around 2.1 ppm, as there are no adjacent protons to couple with.

-

Other Methylene Protons: The remaining methylene groups in the chain (positions 3, 4, 5, and 6) will have overlapping signals in the upfield region of the spectrum, typically between 1.3 and 1.7 ppm.

Predicted ¹H NMR Data for Ethyl 8-Oxooctanoate:

| Labeled Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| a (CH₃-C=O) | ~2.1 | Singlet | 3H |

| b (-(C=O)-CH₂-) | ~2.4 | Triplet | 2H |

| c (-CH₂-) | ~1.6 | Multiplet | 2H |

| d, e (-CH₂-CH₂-) | ~1.3 | Multiplet | 4H |

| f (-CH₂-C=O) | ~2.3 | Triplet | 2H |

| g (-O-CH₂-CH₃) | ~4.1 | Quartet | 2H |

| h (-O-CH₂-CH₃) | ~1.2 | Triplet | 3H |

Diagram of Proton Environments in Ethyl 8-Oxooctanoate:

Caption: Labeled proton environments for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

-

Carbonyl Carbons: The carbonyl carbons are the most deshielded and appear furthest downfield. The ester carbonyl carbon is expected in the range of 170-185 ppm, while the ketone carbonyl will be further downfield, around 200-220 ppm.[4][5][6]

-

Ester Alkyl Carbons: The carbon of the -O-CH₂- group will be around 60 ppm, and the methyl carbon (-CH₃) will be around 14 ppm.

-

Alkyl Chain Carbons: The carbons alpha to the carbonyls will be deshielded relative to the other methylene carbons in the chain, appearing in the 30-40 ppm range. The remaining methylene carbons will be found between 20 and 30 ppm.

-

Ketone Methyl Carbon: The methyl carbon of the acetyl group will be around 30 ppm.

Predicted ¹³C NMR Data for Ethyl 8-Oxooctanoate:

| Carbon Position | Chemical Shift (ppm) |

| Ester C=O | ~173 |

| Ketone C=O | ~209 |

| -O-CH₂- | ~60 |

| -CH₂- alpha to ester C=O | ~34 |

| -CH₂- alpha to ketone C=O | ~43 |

| Other -CH₂- carbons | 20-29 |

| Ketone -CH₃ | ~30 |

| Ester -CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and insights into the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be prominent.[7][8] For structural elucidation, Electron Ionization (EI) is often used, which causes fragmentation of the molecule.

The molecular weight of Ethyl 8-oxooctanoate (C₁₀H₁₈O₃) is 186.25 g/mol .

Expected Fragmentation Patterns (EI-MS):

-

Alpha-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. This can lead to the loss of the ethyl group (-CH₂CH₃, 29 Da) or the ethoxy group (-OCH₂CH₃, 45 Da) from the ester end. Cleavage at the ketone can result in the loss of the methyl group (-CH₃, 15 Da) or the larger alkyl chain.

-

McLafferty Rearrangement: Molecules with a carbonyl group and a gamma-hydrogen can undergo this characteristic rearrangement. For the ketone, this would involve the transfer of a hydrogen from carbon 6 to the ketone oxygen, followed by cleavage of the bond between carbons 7 and 8, resulting in a neutral enol and a charged alkene fragment.

Major Expected Fragments in EI-MS:

| m/z | Fragment Identity |

| 186 | [M]⁺ (Molecular Ion) |

| 171 | [M - CH₃]⁺ |

| 141 | [M - OCH₂CH₃]⁺ |

| 115 | [CH₃CO(CH₂)₄]⁺ |

| 87 | [CH₃CH₂OOCCH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Diagram of Key Fragmentation Pathways:

Caption: Major fragmentation pathways for Ethyl 8-Oxooctanoate in EI-MS.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The carbonyl groups in Ethyl 8-oxooctanoate have non-bonding electrons (n) and π electrons. The most likely electronic transition to be observed is the n → π* transition.

This transition is formally forbidden and therefore results in a weak absorption band. For isolated ketones and esters, the λmax for the n → π* transition is typically in the range of 270-300 nm.[9] Since Ethyl 8-oxooctanoate does not have conjugated π systems, strong absorptions at longer wavelengths are not expected.[10][11]

Expected UV-Vis Absorption:

| Transition | λmax (nm) | Molar Absorptivity (ε) |

| n → π* (Ketone) | ~275 | Low |

| n → π* (Ester) | ~210 | Low |

Experimental Protocols

1. Sample Preparation:

-

For NMR spectroscopy, dissolve approximately 5-10 mg of Ethyl 8-oxooctanoate in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

For IR spectroscopy, if the sample is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, a solution in a solvent like chloroform can be prepared and analyzed in a solution cell.

-

For MS (ESI), prepare a dilute solution of the sample (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile, with a small amount of formic acid or sodium acetate to promote ionization. For MS (EI), the sample is introduced directly into the instrument, often via a heated probe or gas chromatography.

-

For UV-Vis spectroscopy, prepare a dilute solution of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane) and place it in a quartz cuvette.

2. Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard pulse sequences are typically sufficient.

-

IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

MS: Analyze the sample using a mass spectrometer with the desired ionization source (ESI or EI). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is recommended to obtain accurate mass measurements.[12]

-

UV-Vis: Scan the sample on a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 8-oxooctanoate, our model for "e-8-carboxylate," demonstrates the synergistic power of IR, NMR, MS, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they allow for an unambiguous determination of the molecule's identity and purity. The principles and expected data presented in this guide serve as a practical reference for researchers engaged in the characterization of novel organic molecules.

References

-

Smith, B.C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-23. [Link]

-

D'Souza, F., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(2), 293-300. [Link]

-

Vandenborre, J., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(20), 8689–8698. [Link]

-

Geue, N., et al. (2025). Energetics of Carboxylate-Metal Bonds in Polymetallic Rings. ChemRxiv. [Link]

-

Kundu, S., et al. (2026). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Langmuir. [Link]

-

Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20. [Link]

-

LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. [Link]

-

Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 33(9), 1063-1077. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts. [Link]

-

Clark, J. (2020). Interpreting Ultraviolet Spectra: The Effect of Conjugation. Organic Chemistry. [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

-

Farcas, S. I., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6599. [Link]

-

Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Bouaziz, C., et al. (2023). UV-visible spectra of Fe(III)–carboxylate complexes. ResearchGate. [Link]

-

Pozza, S. A., et al. (2020). Application of High-Resolution Mass Spectrometry and a Theoretical Model to the Quantification of Multifunctional Carbonyls and Organic Acids in e-Cigarette Aerosol. ResearchGate. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]